2'-Deoxyisoguanosine

概要

説明

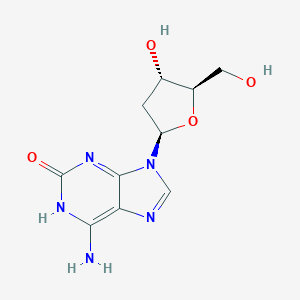

2’-Deoxyisoguanosine is a nucleoside analog, structurally similar to guanosine but with a key difference in the positioning of functional groups. It is an isomer of guanosine, where the C2 carbonyl and C6 amino groups are transposed. This minor structural change results in significant differences in its chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyisoguanosine typically involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate compound. This intermediate is then subjected to various reaction conditions to yield the final product . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to UV light than adenosine .

Industrial Production Methods: Industrial production methods for 2’-Deoxyisoguanosine are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

化学反応の分析

Types of Reactions: 2’-Deoxyisoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

科学的研究の応用

Photostability and Photophysical Properties

Recent studies have highlighted the photophysical characteristics of dIsoGuo, particularly its excited state dynamics in aqueous solutions. Research indicates that dIsoGuo exhibits significant photostability, which is crucial for its potential use in environments exposed to ultraviolet radiation.

- Study Findings : An investigation into the excited state dynamics of dIsoGuo revealed that it undergoes nonradiative decay pathways with lifetimes of hundreds of femtoseconds, making it effective at dissipating excess electronic energy without undergoing degradation . This property is essential for nucleobases in prebiotic conditions and could inform the design of stable nucleoside analogs for therapeutic applications.

Material Science Applications

dIsoGuo has shown promise in material science, particularly in the development of fluorescent hydrogels. These materials are being explored for various applications, including:

- Tissue Engineering : The incorporation of dIsoGuo into hydrogels can enhance their fluorescent properties, making them suitable for imaging and tracking biological processes in tissue engineering .

- Drug Delivery Systems : Fluorescent hydrogels containing dIsoGuo can be utilized as carriers for drug delivery, allowing for targeted therapy and real-time monitoring of drug release .

Medicinal Chemistry

In medicinal chemistry, dIsoGuo's unique structure allows it to participate in various biochemical interactions that could lead to new therapeutic strategies:

- Antiviral and Anticancer Research : Studies have indicated that derivatives of dIsoGuo may exhibit biological activity against certain viral infections and tumors. The modification of its structure can enhance its interaction with biological targets, potentially leading to the development of novel antiviral agents or anticancer drugs .

- Nucleic Acid Recognition Systems : The introduction of noncanonical nucleosides like dIsoGuo into DNA constructs expands the repertoire of nucleobase pairing beyond traditional Watson-Crick interactions. This opens avenues for new DNA-based recognition systems that could be utilized in biosensors and molecular devices .

Case Study: Photophysical Analysis

A detailed investigation into the photophysical properties of dIsoGuo involved absorption and emission spectroscopy combined with density functional theory calculations. This study elucidated how structural modifications at specific positions (C2 and C6) influence electronic relaxation pathways, providing insights into optimizing nucleoside derivatives for enhanced stability under UV exposure .

Case Study: Hydrogel Formation

Research on the formation of fluorescent hydrogels incorporating dIsoGuo demonstrated their potential utility in biomedical applications. These hydrogels not only exhibited desirable mechanical properties but also allowed for controlled release of therapeutic agents while maintaining fluorescence for imaging purposes .

作用機序

The mechanism of action of 2’-Deoxyisoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and lead to mutations. This property is exploited in cancer treatment, where it can inhibit the growth of tumor cells by interfering with their genetic material . The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.

類似化合物との比較

Guanosine: The parent compound, differing by the positioning of the C2 carbonyl and C6 amino groups.

Isoguanosine: Another isomer with similar structural differences.

2’-Deoxyguanosine: Similar to 2’-Deoxyisoguanosine but with different functional group positioning.

Uniqueness: 2’-Deoxyisoguanosine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

2'-Deoxyisoguanosine (dIsoGuo) is a purine nucleoside analog that has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology. This compound is structurally similar to guanosine but features a different arrangement of functional groups, which influences its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, photophysical properties, and implications in cancer treatment.

The chemical structure of this compound is represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.24 g/mol |

| Density | 2.08 g/cm³ |

| pKa (acidic) | 4.0 |

| pKa (basic) | 9.9 |

These properties are critical for understanding its behavior in biological systems and its interactions with nucleic acids.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of DNA Synthesis : As a purine analog, dIsoGuo can be incorporated into DNA strands during replication, leading to chain termination or mispairing, ultimately inhibiting DNA synthesis.

- Induction of Apoptosis : Studies indicate that dIsoGuo can trigger apoptotic pathways in cancer cells, contributing to its antitumor activity .

- Base Pairing Properties : Research has shown that oligonucleotides containing dIsoGuo maintain stability comparable to those with natural nucleotides, suggesting potential applications in gene therapy and molecular biology .

Photophysical Properties

The excited state dynamics of this compound have been investigated using various spectroscopic techniques. Key findings include:

- Absorption Spectra : In aqueous solutions at physiological pH (7.4), dIsoGuo exhibits distinct absorption maxima at 292 nm, 247 nm, and 206 nm. These properties are crucial for understanding how dIsoGuo behaves under UV light and its potential photostability .

- Protonation Effects : The photophysical characteristics of dIsoGuo are significantly influenced by protonation states, affecting its electronic relaxation pathways and stability under acidic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : A study demonstrated that dIsoGuo effectively inhibited the growth of indolent lymphoid malignancies in vitro. The compound's ability to induce apoptosis was linked to its incorporation into DNA, disrupting normal cellular functions .

- Base Pairing Stability : Research comparing oligonucleotide duplexes containing dIsoGuo versus standard nucleotides found that the former displayed comparable base pairing stability, indicating its viability as a nucleotide substitute in therapeutic applications .

- Thermodynamic Properties : Investigations into modified oligonucleotides containing dIsoGuo revealed favorable thermodynamic characteristics, enhancing their potential use in genetic engineering and synthetic biology applications .

特性

IUPAC Name |

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFIFWZFCNRPBN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147604 | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106449-56-3 | |

| Record name | 2′-Deoxy-2,3-dihydro-2-oxoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106449-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。